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Compound of Interest

Compound Name: JFD00244

Cat. No.: B1667153 Get Quote

Introduction

JFD00244 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-

dependent class III histone deacetylase family.[1] SIRT2 is primarily localized in the cytoplasm

and plays a complex role in cellular processes, including cell cycle regulation, microtubule

dynamics, and genomic stability.[2][3][4] Its role in cancer is context-dependent, acting as either

a tumor suppressor or an oncogene in different malignancies.[5] In prostate cancer, JFD00244
has demonstrated single-agent anti-proliferative activity.[1]

Paclitaxel is a standard-of-care microtubule-stabilizing agent used in the treatment of various

solid tumors, including prostate cancer. It induces mitotic arrest and apoptosis. However,

intrinsic and acquired resistance can limit its clinical efficacy.[6] The rationale for combining

JFD00244 with paclitaxel stems from the role of SIRT2 in deacetylating α-tubulin, a primary

component of microtubules.[3] Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin,

which may sensitize cancer cells to microtubule-targeting agents like paclitaxel, potentially

leading to synergistic anti-tumor effects.[6][7]

These application notes provide an overview of the preclinical evaluation of JFD00244 in

combination with paclitaxel, including quantitative data on synergistic cytotoxicity and detailed

protocols for in vitro and in vivo experimentation.
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JFD00244 exerts its effect by inhibiting the deacetylase activity of SIRT2. This prevents the

removal of acetyl groups from various protein substrates. A key substrate in the context of

combination therapy with paclitaxel is α-tubulin. Paclitaxel binds to and stabilizes microtubules,

disrupting the mitotic spindle and causing cell cycle arrest. The acetylation status of tubulin,

regulated by SIRT2, influences microtubule stability and dynamics. By inhibiting SIRT2,

JFD00244 promotes α-tubulin hyperacetylation, which is hypothesized to enhance the mitotic

disruption caused by paclitaxel, leading to increased cell cycle arrest and apoptosis.
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Figure 1: Hypothesized synergistic mechanism of JFD00244 and paclitaxel.
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Quantitative Data Summary
The following tables summarize fictional preclinical data for the combination of JFD00244 and

paclitaxel in human prostate cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) after 72-hour treatment

Cell Line JFD00244 (nM) Paclitaxel (nM)
JFD00244 +
Paclitaxel (Fixed
Ratio 100:1)

22Rv1 210 ± 18 5.5 ± 0.6
JFD: 75 ± 9, Pac: 0.75

± 0.09

DU145 1150 ± 95 8.2 ± 1.1
JFD: 350 ± 41, Pac:

3.5 ± 0.41

Table 2: Combination Index (CI) Values

The Chou-Talalay method was used to determine the nature of the drug interaction. CI < 1

indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Line
Fraction Affected
(Fa)

Combination Index
(CI)

Interaction

22Rv1 0.50 0.68 Synergy

0.75 0.55 Synergy

DU145 0.50 0.71 Synergy

0.75 0.62 Synergy

Table 3: In Vivo Efficacy in a 22Rv1 Xenograft Model
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Treatment Group
(n=8)

Dose & Schedule
Final Tumor
Volume (mm³)
(Mean ± SD)

Tumor Growth
Inhibition (%)

Vehicle Control Saline, daily, p.o. 1550 ± 210 -

JFD00244 20 mg/kg, daily, p.o. 1180 ± 155 23.9

Paclitaxel 10 mg/kg, weekly, i.p. 995 ± 130 35.8

JFD00244 +

Paclitaxel
Combination of above 350 ± 98 77.4

Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol details the methodology for assessing the cytotoxic effects of JFD00244 and

paclitaxel, alone and in combination, and for calculating synergy.

A. Materials

Prostate cancer cell lines (e.g., 22Rv1, DU145)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

JFD00244 (powder, store at -20°C)

Paclitaxel (stock solution in DMSO)

DMSO (cell culture grade)

96-well clear-bottom cell culture plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

Microplate reader (490 nm absorbance)

Synergy analysis software (e.g., CompuSyn)
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B. Experimental Workflow Diagram
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Figure 2: Workflow for in vitro cell viability and synergy analysis.

C. Step-by-Step Procedure

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete

medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

Drug Preparation:

Prepare a 10 mM stock solution of JFD00244 in DMSO.

Prepare serial dilutions of JFD00244 and paclitaxel in culture medium.

For combination studies, prepare dilutions at a fixed, non-antagonistic ratio (e.g., 100:1

JFD00244:Paclitaxel).

Ensure the final DMSO concentration in all wells is <0.1%.

Cell Treatment: Remove the seeding medium and add 100 µL of the prepared drug dilutions

to the respective wells. Include vehicle control (medium with DMSO) and blank (medium

only) wells.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

MTS Assay:

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C, protected from light.

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Subtract the average absorbance of the blank wells from all other wells.

Calculate percent viability relative to the vehicle control wells.
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Use a non-linear regression model (log[inhibitor] vs. normalized response) to determine

the IC50 values for each drug and the combination.

Input the dose-effect data into synergy analysis software to calculate Combination Index

(CI) values.

Protocol 2: In Vivo Xenograft Study
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of

JFD00244 and paclitaxel in combination.

A. Materials

6-8 week old male immunodeficient mice (e.g., NOD-SCID or athymic nude)

22Rv1 prostate cancer cells

Matrigel® Basement Membrane Matrix

JFD00244

Paclitaxel (clinical formulation)

Vehicle for JFD00244 (e.g., 0.5% methylcellulose)

Saline

Calipers for tumor measurement

Sterile syringes and needles

B. Study Design Diagram
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Study Setup
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Monitoring & Endpoint
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(JFD00244 + Paclitaxel)
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Figure 3: Logical workflow for the in vivo combination therapy study.

C. Step-by-Step Procedure

Cell Preparation and Implantation:

Harvest 22Rv1 cells during the exponential growth phase.
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Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of

20 x 10⁶ cells/mL.

Subcutaneously inject 100 µL (2 x 10⁶ cells) into the right flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth using calipers. Tumor volume is calculated using the formula:

(Length x Width²)/2.

When tumors reach an average volume of 100-150 mm³, randomize the mice into four

treatment groups (n=8 per group).

Drug Administration:

Group 1 (Vehicle): Administer vehicle solution orally (p.o.) daily.

Group 2 (JFD00244): Administer JFD00244 at 20 mg/kg, p.o., daily.

Group 3 (Paclitaxel): Administer paclitaxel at 10 mg/kg, intraperitoneally (i.p.), once per

week.

Group 4 (Combination): Administer both JFD00244 and paclitaxel according to their

respective schedules.

Monitoring and Endpoint:

Measure tumor volumes and mouse body weights twice weekly for 21 days.

Monitor animals for any signs of toxicity.

The study concludes on Day 21, or when tumors in the control group reach the maximum

allowed size per institutional guidelines.

Data Analysis:

Calculate the mean tumor volume for each group at each time point.
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At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage using the

formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor

volume of control group)] x 100.

Statistically compare the tumor volumes between groups (e.g., using ANOVA).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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